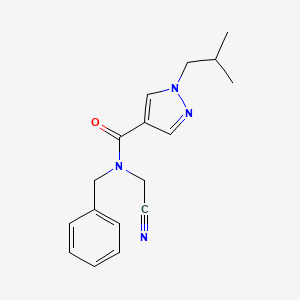

![molecular formula C19H21N5O2S B2920556 2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 894050-27-2](/img/structure/B2920556.png)

2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

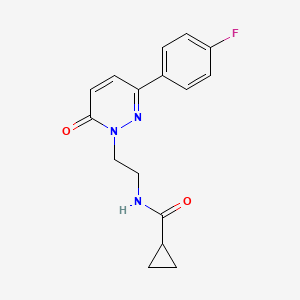

The compound “2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups including a triazole ring, a pyridazine ring, a thioether group, and a ketone group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyridazine rings suggests that the compound would have a planar structure in these regions. The ethylphenyl group would add some bulk to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole and pyridazine rings, as well as the thioether and ketone groups. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group could make it soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, highlights the chemical versatility of such compounds. These derivatives have been explored for their binding energies through in silico molecular docking screenings, indicating moderate to good interactions with target proteins. This suggests their potential as lead compounds in drug discovery efforts, especially for targets like GlcN-6-P synthase (Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

Several studies have focused on the antimicrobial and antioxidant properties of triazole derivatives and related compounds. For instance, new 1,2,4-triazole derivatives have shown good to moderate antimicrobial activities against various microorganisms, suggesting their potential as new antimicrobial agents (Bektaş et al., 2007). Additionally, novel derivatives have demonstrated significant antioxidant activities, potentially offering therapeutic benefits against oxidative stress-related diseases (Tumosienė et al., 2020).

Anticancer Activity

The exploration of new morpholine-based heterocycles has revealed promising antitumor activities against various cancer cell lines, including lung and hepatocellular carcinoma. This indicates the potential application of such compounds in cancer therapy, where their ability to inhibit tumor growth could be leveraged for developing new anticancer drugs (Muhammad et al., 2017).

Antihypertensive Agents

Research on 1,2,4-triazolol[1,5-alpha]pyrimidines has demonstrated their potential as antihypertensive agents. This suggests that derivatives of the core compound could be developed into drugs that manage high blood pressure, contributing to cardiovascular disease therapy (Bayomi et al., 1999).

Drug Delivery Improvements

Studies on block copolymer micelles for hydrophobic antitumor candidate pyridazinone derivatives indicate advancements in drug delivery mechanisms. Such delivery systems aim to improve the pharmacokinetics and bioavailability of hydrophobic drugs, enhancing their therapeutic efficacy (Jin et al., 2015).

Mecanismo De Acción

Target of Action

The compound “2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone” is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class . The primary targets of this compound are the c-Met and VEGFR-2 proteins . These proteins play crucial roles in cell growth and angiogenesis, respectively, making them important targets in cancer therapy .

Mode of Action

This compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the expression of these proteins, thereby disrupting their normal function . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 proteins affects several biochemical pathways. c-Met is involved in pathways related to cell growth and differentiation, while VEGFR-2 is involved in angiogenesis . By inhibiting these proteins, the compound disrupts these pathways, potentially leading to reduced tumor growth and angiogenesis .

Pharmacokinetics

Similar compounds in the 1,2,4-triazolo[4,3-b]pyridazine class are known to have good bioavailability and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Result of Action

The result of the compound’s action is the inhibition of cell growth and angiogenesis, which are key processes in the development and progression of cancer . This can lead to a reduction in tumor size and potentially slow the spread of the disease .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-2-14-3-5-15(6-4-14)16-7-8-17-20-21-19(24(17)22-16)27-13-18(25)23-9-11-26-12-10-23/h3-8H,2,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXZEWJCNQQPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCOCC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]propan-1-one](/img/structure/B2920477.png)

![1-[4-(2-Methylbenzimidazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2920479.png)

![6-Methyl-2-phenacylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2920482.png)

![1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2920484.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2920488.png)

![N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2920491.png)

![2-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl]benzoic acid](/img/structure/B2920493.png)